molecular formula C13H15ClN4O2 B7440529 4-chloro-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)propan-2-yl]benzamide

4-chloro-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)propan-2-yl]benzamide

Cat. No. B7440529
M. Wt: 294.74 g/mol
InChI Key: LXOCGWFDTYQQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)propan-2-yl]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CTB, and it has been shown to have a wide range of biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of CTB is not fully understood. However, it is believed to act as an inhibitor of the protein kinase CK2. CK2 is a key regulator of many cellular processes, including cell growth and division. Inhibition of CK2 by CTB has been shown to have a range of effects on cellular processes.
Biochemical and Physiological Effects:
CTB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases. Additionally, CTB has been shown to modulate the activity of ion channels, making it a valuable tool for studying ion channel function.

Advantages and Limitations for Lab Experiments

One of the major advantages of CTB is its versatility. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Additionally, CTB is relatively easy to synthesize, making it readily available for use in research. However, one limitation of CTB is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, making it important for researchers to use caution when working with this compound.

Future Directions

For research on CTB include the development of more potent and selective inhibitors of CK2, and further research to fully understand the mechanism of action of CTB.

Synthesis Methods

The synthesis method for CTB involves the reaction of 4-chloro-3-methoxybenzoic acid with 1,2,4-triazole-5-carboxylic acid. The resulting product is then reacted with 2-(propan-2-ylamino)ethanol to form the final compound, CTB. The synthesis of CTB is a multi-step process that requires expertise in organic chemistry.

Scientific Research Applications

CTB has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. CTB has been used in studies related to neurobiology, cancer research, and drug discovery. It has also been used as a tool for studying protein-protein interactions.

properties

IUPAC Name

4-chloro-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2/c1-13(2,12-15-7-16-18-12)17-11(19)8-4-5-9(14)10(6-8)20-3/h4-7H,1-3H3,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOCGWFDTYQQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=NN1)NC(=O)C2=CC(=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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